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molecular formula C10H8ClNO B1631688 4-Chloro-7-methoxyquinoline CAS No. 68500-37-8

4-Chloro-7-methoxyquinoline

Cat. No. B1631688
M. Wt: 193.63 g/mol
InChI Key: UKTYNFPTZDSBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

To a solution of POCl3 (11 mL, excess), 7-methoxyquinolin-4-ol (1.87 g, 10.67 mmol) was added and heated from RT to 90° C. The mixture was allowed to cool to RT, concentrated in-vacuo and cooled in an ice bath during the slow adjustment to pH 7 by alternating ice and 1N NaOH. The solid was filtered and rinsed with water. The title compound was isolated as a tan solid.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](O)=[CH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.87 g
Type
reactant
Smiles
COC1=CC=C2C(=CC=NC2=C1)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated from RT to 90° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath during the slow adjustment to pH 7
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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